molecular formula C13H13Cl2N3 B098066 Pyridine, 3-amino-4-((3,4-dichlorophenethyl)amino)- CAS No. 15935-70-3

Pyridine, 3-amino-4-((3,4-dichlorophenethyl)amino)-

Cat. No. B098066
CAS RN: 15935-70-3
M. Wt: 282.17 g/mol
InChI Key: ICVDDNTXPGKGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 3-amino-4-((3,4-dichlorophenethyl)amino)-, commonly known as PD168368, is a potent and selective antagonist of the α1A-adrenoceptor subtype. It is a heterocyclic organic compound that is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

PD168368 acts as a competitive antagonist of α1A-adrenoceptor, which is a G protein-coupled receptor that is mainly expressed in the smooth muscle cells of the prostate, bladder, and blood vessels. By blocking the activation of α1A-adrenoceptor, PD168368 inhibits the vasoconstrictive and hypertrophic effects of α1A-adrenoceptor agonists, such as norepinephrine and phenylephrine.

Biochemical And Physiological Effects

PD168368 has been shown to have a number of biochemical and physiological effects, including relaxation of smooth muscle cells, inhibition of cell proliferation, and modulation of gene expression. It has also been shown to reduce blood pressure and improve insulin sensitivity in animal models of hypertension and diabetes.

Advantages And Limitations For Lab Experiments

PD168368 has several advantages for use in lab experiments, including its high potency and selectivity for α1A-adrenoceptor, its well-characterized mechanism of action, and its availability from commercial sources. However, like all experimental drugs, it has some limitations, including potential off-target effects, variable pharmacokinetics, and species-specific differences in receptor expression and function.

Future Directions

There are several potential future directions for research on PD168368, including:
1. Development of new α1A-adrenoceptor antagonists with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the role of α1A-adrenoceptor in the pathogenesis of various diseases, such as hypertension, benign prostatic hyperplasia, and diabetes.
3. Evaluation of the therapeutic potential of PD168368 and other α1A-adrenoceptor antagonists in animal models of disease.
4. Identification of novel signaling pathways and molecular targets that are regulated by α1A-adrenoceptor and its antagonists.
5. Screening of large compound libraries to identify new drugs that target α1A-adrenoceptor and have potential therapeutic applications.

Synthesis Methods

PD168368 is synthesized by reacting 3,4-dichlorophenethylamine with 3-amino-pyridine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

PD168368 has been extensively used in scientific research to investigate the role of α1A-adrenoceptor in various physiological and pathological conditions. It has been shown to modulate the function of the sympathetic nervous system, which plays a key role in regulating cardiovascular, respiratory, and metabolic functions. PD168368 has also been used to study the mechanisms of action of other drugs that target α1A-adrenoceptor, such as prazosin and tamsulosin.

properties

CAS RN

15935-70-3

Product Name

Pyridine, 3-amino-4-((3,4-dichlorophenethyl)amino)-

Molecular Formula

C13H13Cl2N3

Molecular Weight

282.17 g/mol

IUPAC Name

4-N-[2-(3,4-dichlorophenyl)ethyl]pyridine-3,4-diamine

InChI

InChI=1S/C13H13Cl2N3/c14-10-2-1-9(7-11(10)15)3-6-18-13-4-5-17-8-12(13)16/h1-2,4-5,7-8H,3,6,16H2,(H,17,18)

InChI Key

ICVDDNTXPGKGGI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCNC2=C(C=NC=C2)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CCNC2=C(C=NC=C2)N)Cl)Cl

Other CAS RN

15935-70-3

synonyms

3-Amino-4-[(3,4-dichlorophenethyl)amino]pyridine

Origin of Product

United States

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